Octane-1,3,5,7-tetracarbonitrile
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Overview
Description
Octane-1,3,5,7-tetracarbonitrile is an organic compound with the molecular formula C12H14N4 It is characterized by the presence of four cyano groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing octane-1,3,5,7-tetracarbonitrile involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols in the presence of sodium bromide as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles with yields ranging from 50% to 75% .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Octane-1,3,5,7-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include malononitrile, sodium bromide, and various heterocyclic ketones. The reactions are typically carried out in alcohols under electrochemical conditions .
Major Products Formed
The major products formed from reactions involving this compound include substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles, which have significant pharmacological and physiological activity .
Scientific Research Applications
Octane-1,3,5,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecular structures through cascade reactions.
Medicine: Its derivatives exhibit pharmacological activities, including antitumor and antiviral properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of octane-1,3,5,7-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. For example, its derivatives can inhibit regulators of G-protein signaling (RGS) proteins and suppress protein auto-splicing . These interactions are crucial for its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile: This compound is synthesized using a similar electrochemical cascade method and shares similar pharmacological properties.
1,1,2,2-Tetracyanocyclopropanes: These compounds also contain multiple cyano groups and exhibit similar biological activities.
Uniqueness
Octane-1,3,5,7-tetracarbonitrile is unique due to its specific structure, which allows for the formation of complex molecular scaffolds through cascade reactions. Its derivatives’ ability to inhibit RGS proteins and suppress protein auto-splicing further distinguishes it from other similar compounds .
Properties
CAS No. |
64918-23-6 |
---|---|
Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
octane-1,3,5,7-tetracarbonitrile |
InChI |
InChI=1S/C12H14N4/c1-10(7-14)5-12(9-16)6-11(8-15)3-2-4-13/h10-12H,2-3,5-6H2,1H3 |
InChI Key |
IESSBPOBACMSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(CCC#N)C#N)C#N)C#N |
Origin of Product |
United States |
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